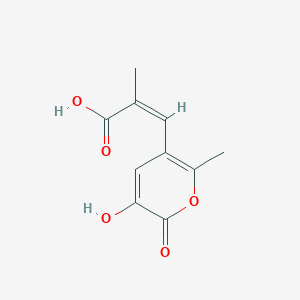
Alcanivorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcanivorone is a natural product found in Alcanivorax jadensis with data available.
Aplicaciones Científicas De Investigación
Bioremediation
1. Hydrocarbon Degradation:
- Alcanivorone plays a significant role in enhancing the degradation of hydrocarbons in marine environments. Alcanivorax species are pivotal in bioremediation processes, particularly following oil spills. The presence of this compound aids in the competitive advantage of these bacteria over other microbial communities, facilitating more efficient hydrocarbon degradation.
Case Study:
- A study demonstrated that Alcanivorax spp. thrive in oil-contaminated environments, where they utilize hydrocarbons as a carbon source. The production of this compound not only helps in degrading these compounds but also suppresses non-degrading bacteria, thereby enhancing the overall efficacy of bioremediation efforts .
2. Synergistic Effects with Other Microorganisms:
- Research indicates that this compound can work synergistically with other hydrocarbon-degrading bacteria, improving the overall microbial community's efficiency in degrading complex hydrocarbons . This synergy is crucial for developing effective bioremediation strategies.
Antibiotic Production
1. Antimicrobial Properties:
- This compound has been identified as an antibiotic with broad-spectrum activity against various pathogenic bacteria. Its ability to inhibit the growth of competing microorganisms allows Alcanivorax to dominate in hydrocarbon-rich environments .
Case Study:
- In laboratory settings, this compound was shown to significantly reduce the viability of several bacterial strains isolated from oil-polluted sites, highlighting its potential use as a natural antimicrobial agent .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(Z)-3-(5-hydroxy-2-methyl-6-oxopyran-3-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(9(12)13)3-7-4-8(11)10(14)15-6(7)2/h3-4,11H,1-2H3,(H,12,13)/b5-3- |
Clave InChI |
QKBSCLLKTULFMG-HYXAFXHYSA-N |
SMILES |
CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |
SMILES isomérico |
CC1=C(C=C(C(=O)O1)O)/C=C(/C)\C(=O)O |
SMILES canónico |
CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |
Sinónimos |
alcanivorone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















